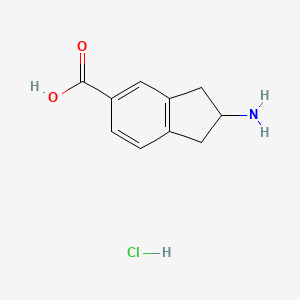
1,1-difluoro-1-(4-fluorophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-1-(4-fluorophenyl)propan-2-one, also known as 4-fluorophenyl-1,1-difluoropropan-2-one, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless liquid with a boiling point of 74-75 °C and a melting point of -25 °C. It is a highly volatile compound and is soluble in a variety of organic solvents. The compound has been used in a range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate for various biochemical and physiological studies.
科学的研究の応用
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate for various biochemical and physiological studies. It has also been used in the synthesis of a range of organic compounds, such as fluoroalkenes, fluorinated alcohols, and fluoroethers.
作用機序
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one acts as a proton transfer agent in certain chemical reactions. It can act as a proton donor or acceptor, depending on the reaction conditions. It has also been used in the synthesis of a range of organic compounds, such as fluoroalkenes, fluorinated alcohols, and fluoroethers.
Biochemical and Physiological Effects
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has been found to have a range of biochemical and physiological effects. It has been shown to be an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been found to have an effect on the expression of certain genes, such as those involved in the regulation of cellular respiration and metabolism.
実験室実験の利点と制限
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has a number of advantages and limitations when used in lab experiments. One of the main advantages is its high volatility, which makes it ideal for use in many reactions. It is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is highly toxic and should be handled with care.
将来の方向性
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has a wide range of potential applications in scientific research. Further studies are needed to explore the potential of this compound in the synthesis of new organic compounds, as well as its potential applications in drug discovery and development. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity.
合成法
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one is typically synthesized by reacting 1,1-difluoro-1-(4-fluorophenyl)propan-2-oneol with difluoromethane in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is carried out at a temperature of between 80-90 °C for a period of several hours. The product is then isolated by distillation or by extraction with a suitable solvent.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-difluoro-1-(4-fluorophenyl)propan-2-one involves the introduction of two fluorine atoms onto a propan-2-one molecule, followed by the addition of a 4-fluorophenyl group.", "Starting Materials": [ "Propan-2-one", "Fluorine gas", "4-Fluorobenzene", "Sodium hydride", "Diethyl ether", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of 1,1-difluoropropan-2-one", "Propan-2-one is reacted with fluorine gas in the presence of a catalyst such as cobalt trifluoride to produce 1,1-difluoropropan-2-one.", "Step 2: Preparation of 1,1-difluoro-1-(4-fluorophenyl)propan-2-one", "4-Fluorobenzene is reacted with sodium hydride in diethyl ether or tetrahydrofuran to produce the corresponding phenylsodium intermediate.", "The phenylsodium intermediate is then added to the 1,1-difluoropropan-2-one from step 1 in the presence of a catalyst such as copper(I) iodide to produce 1,1-difluoro-1-(4-fluorophenyl)propan-2-one.", "Step 3: Purification of 1,1-difluoro-1-(4-fluorophenyl)propan-2-one", "The crude product is purified by washing with methanol, followed by treatment with hydrochloric acid to remove any remaining impurities.", "The resulting solution is then neutralized with sodium bicarbonate and extracted with diethyl ether.", "The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the final product as a colorless oil." ] } | |
CAS番号 |
1546395-00-9 |
製品名 |
1,1-difluoro-1-(4-fluorophenyl)propan-2-one |
分子式 |
C9H7F3O |
分子量 |
188.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



